5-苯甲酰-2-甲基吡啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

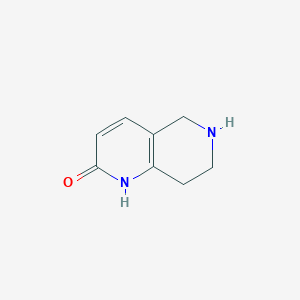

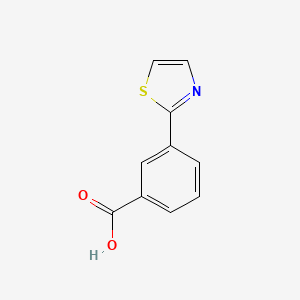

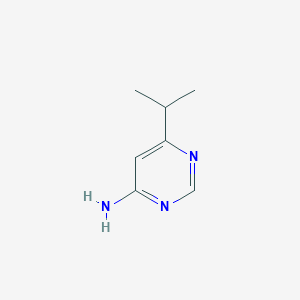

5-Benzoyl-2-methylpyridine is a chemical compound that is part of a broader class of organic molecules known for their pyridine core structure. The pyridine ring, a six-membered aromatic ring with one nitrogen atom, is substituted with a benzoyl group at the 5-position and a methyl group at the 2-position. This compound is of interest due to its potential applications in various chemical reactions and its relevance in the synthesis of pharmaceuticals and other organic materials.

Synthesis Analysis

The synthesis of compounds related to 5-Benzoyl-2-methylpyridine often involves multi-step reactions that introduce various functional groups to the pyridine core. For instance, the synthesis of benzamide-based 5-aminopyrazoles, which are structurally related to 5-Benzoyl-2-methylpyridine, is achieved through a reaction sequence starting with benzoyl isothiocyanate and involving alkylation and reaction with hydrazine . Similarly, the synthesis of 5-benzoyl-3-cyano-6-phenylpyridine-2(1H)-thione is accomplished by reacting cyanothioacetamide with a diketone followed by alkylation . These methods demonstrate the versatility of pyridine derivatives in organic synthesis.

Molecular Structure Analysis

The molecular structure of compounds similar to 5-Benzoyl-2-methylpyridine has been elucidated using various spectroscopic techniques. X-ray diffraction analysis has been employed to determine the regioselectivity of reactions involving pyridine derivatives and to establish the molecular geometry of the synthesized compounds . The crystal structure of related compounds, such as 1-benzoyl-3-(6-methylpyridin-2-yl)thiourea, reveals the configuration of substituents around the pyridine ring and the types of intermolecular interactions that stabilize the crystal structure .

Chemical Reactions Analysis

Pyridine derivatives undergo a range of chemical reactions that modify their structure and properties. For example, 2-aminopyridines can be converted into 5-substituted derivatives through reactions mediated by 1-hydroxymethylbenzotriazole, demonstrating the reactivity of the pyridine ring at the 5-position . The rearrangement of pyranone derivatives into 1-aminopyridine and other heterocyclic compounds indicates the potential for structural transformation under the influence of nucleophiles .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives are influenced by their molecular structure. The presence of substituents such as benzoyl or methyl groups can affect the compound's electronic structure, absorption spectra, and reactivity. Density Functional Theory (DFT) calculations and spectroscopic studies provide insights into the electronic properties of these molecules, such as the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) . Additionally, the solubility, melting point, and stability of these compounds can be inferred from their molecular structure and intermolecular interactions .

科学研究应用

化学合成和修饰:

- 耶鲁大学的一项研究(1978年)描述了各种吡啶并[1,2-A]嘧啶-4-酮衍生物的合成,包括与5-苯甲酰-2-甲基吡啶相关的化合物,突显了对吡啶衍生物用于化学合成的兴趣 (Yale, 1978)。

- 安德和麦基(1979年)报告了从乙酰丙酮酸乙酯开始的乙酸5-氨基-2-甲基吡啶-4-羧酸乙酯的多步合成,展示了涉及吡啶衍生物的复杂合成途径 (And & Mckee, 1979)。

药理学研究和潜在治疗应用:

- Vidal、Court和Bonnier(1974年)的研究侧重于苯甲酰过氧化苯甲酰对4-甲基吡啶的自由基苯基化,这对于理解药理学背景下的化学相互作用可能是相关的 (Vidal, Court, & Bonnier, 1974)。

- Dotsenko(2012年)合成了5-苯甲酰-3-氰基-6-苯基吡啶-2(1H)-硫酮并探索了其烷基化衍生物,表明在药物开发和药物化学中具有潜力 (Dotsenko, 2012)。

分子成像和药物传递:

- 金等人(2008年)研究了一种新型ALK5抑制剂的药代动力学和组织分布,其中包括类似于5-苯甲酰-2-甲基吡啶的吡啶衍生物,展示了其在药物传递和治疗应用中的潜力 (Kim et al., 2008)。

未来方向

The future directions in the research and application of 5-Benzoyl-2-methylpyridine could involve the development of more robust methods for the introduction of various bio-relevant functional groups to pyridine . This could lead to the creation of more diverse functional groups and the development of new bioactive molecules .

属性

IUPAC Name |

(6-methylpyridin-3-yl)-phenylmethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO/c1-10-7-8-12(9-14-10)13(15)11-5-3-2-4-6-11/h2-9H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFUMRCRPVJIJOL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=C1)C(=O)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Benzoyl-2-methylpyridine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Iodo-1H-pyrazolo[4,3-C]pyridine](/img/structure/B1321211.png)

![tert-Butyl 4-(6-ethylthieno[2,3-d]pyrimidin-4-yl)piperazine-1-carboxylate](/img/structure/B1321217.png)

![[4-(1,3-Thiazol-2-yl)phenyl]methylamine](/img/structure/B1321221.png)